molecular formula C17H19N5O2 B039470 Mivobulin CAS No. 122332-18-7

Mivobulin

Cat. No.: B039470
CAS No.: 122332-18-7
M. Wt: 325.4 g/mol
InChI Key: XXBDOTXPQDVHIP-JTQLQIEISA-N
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Preparation Methods

Mivobulin can be synthesized through a series of chemical reactions. One method involves the reductocyclization of a precursor compound with hydrogen over Raney nickel in glacial acetic acid to afford the free base of this compound, which is then treated with 2-hydroxyethanesulfonic acid in methanol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research and potential therapeutic applications.

Chemical Reactions Analysis

Mivobulin undergoes several types of chemical reactions, primarily involving its interaction with tubulin. It binds to tubulin in the region that overlaps the colchicine site, inhibiting tubulin polymerization . This interaction promotes the formation of abnormal polymers and activates GTPase activity in the tubulin dimer . Common reagents and conditions used in these reactions include colchicine-binding site inhibitors and conditions that favor tubulin polymerization inhibition. The major products formed from these reactions are abnormal tubulin polymers, which lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

Mivobulin, a synthetic analogue of colchicine, has garnered attention in the field of oncology due to its significant biological activity as an antitumor agent. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily exerts its effects by binding to the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which is crucial during cell division. By disrupting microtubule dynamics, this compound leads to:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from successfully dividing.
  • Apoptosis : The inhibition of microtubule formation results in increased rates of apoptosis in malignant cells, enhancing its efficacy as an anticancer agent .

Antitumor Activity

This compound has demonstrated efficacy against various cancer types, including:

  • Glioma
  • Melanoma
  • Prostate Cancer
  • Ovarian Cancer

In vitro studies indicate that this compound effectively inhibits the growth of multiple cancer cell lines and shows selectivity towards cancerous cells over normal cells, potentially leading to reduced side effects compared to traditional chemotherapeutics .

Comparative Analysis with Other Tubulin Inhibitors

This compound's structure and mechanism position it alongside other known tubulin inhibitors. The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
This compoundC19H25N5O6SBinds to tubulin, inhibits polymerizationSynthetic analogue with improved selectivity
ColchicineC22H25NO6Binds to tubulin, inhibits polymerizationNatural product derived from plants
VincristineC46H58N4O10Binds to tubulin, prevents mitotic spindle formationDerived from periwinkle plant
PaclitaxelC47H51NO14Stabilizes microtubules preventing depolymerizationDerived from Pacific yew tree

This compound's unique modifications enhance its selectivity towards cancer cells while potentially reducing toxicity compared to natural compounds like colchicine .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Preclinical Studies : Research indicates that this compound exhibits a broad spectrum of activity against multi-drug resistant tumor cell lines, showing effectiveness comparable to vincristine. In preclinical models, it demonstrated significant antitumor activity .
  • Clinical Trials : A Phase II trial investigated this compound's efficacy in patients with extensive small cell lung cancer. Although the drug showed promise in preclinical settings, clinical results indicated limited biological activity in previously untreated patients .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. However, these findings require further validation through rigorous research.

Properties

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDOTXPQDVHIP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924135
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122332-18-7
Record name Mivobulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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